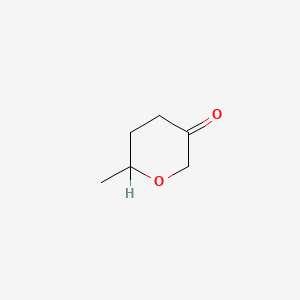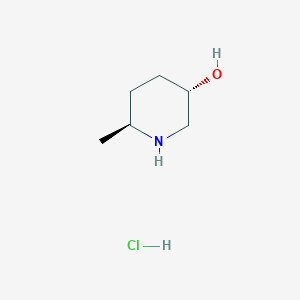
5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethoxy group attached to a benzoxaborol ring, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps convert the nitro group to an amine, which is then subjected to redox reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but optimized for large-scale operations. The process is designed to maximize yield, reduce costs, and minimize environmental impact. Key steps include the use of high-efficiency catalysts and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Properties
CAS No. |
2246833-60-1 |
|---|---|
Molecular Formula |
C8H7BF2O3 |
Molecular Weight |
199.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




